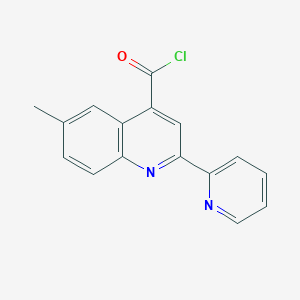
N-benzyl-1-pyrazolidin-3-ylethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-benzyl-1-pyrazolidin-3-ylethanamine: is a heterocyclic compound that contains a pyrazolidine ring, which is a five-membered ring with two adjacent nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-1-pyrazolidin-3-ylethanamine typically involves the reaction of benzylamine with pyrazolidine derivatives. One common method is the reductive amination of benzylamine with pyrazolidine-3-one using a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or tetrahydrofuran under mild conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate the hydrogenation steps, and the process is optimized for large-scale production .
Chemical Reactions Analysis
Types of Reactions: N-benzyl-1-pyrazolidin-3-ylethanamine can undergo various chemical reactions, including:
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.
Reduction: Sodium borohydride, ethanol as solvent.
Substitution: Various nucleophiles like alkyl halides, in the presence of a base such as potassium carbonate (K2CO3).
Major Products Formed:
Oxidation: N-benzyl-1-pyrazolidin-3-one.
Reduction: N-benzyl-1-pyrazolidin-3-ylmethanol.
Substitution: Substituted this compound derivatives.
Scientific Research Applications
N-benzyl-1-pyrazolidin-3-ylethanamine has several applications in scientific research:
Mechanism of Action
The mechanism of action of N-benzyl-1-pyrazolidin-3-ylethanamine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes, such as cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory pathways . It may also interact with γ-aminobutyrate transferase, affecting neurotransmitter levels and exerting anticonvulsant effects .
Comparison with Similar Compounds
- N-benzyl-1-pyrazolidin-3-ylmethanol
- N-benzyl-1-pyrazolidin-3-one
- N-ethyl-1-pyrazolidin-3-ylethanamine
Comparison: N-benzyl-1-pyrazolidin-3-ylethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to N-benzyl-1-pyrazolidin-3-ylmethanol, it has a different reactivity profile, particularly in oxidation and reduction reactions . Its pharmacological activities also differ from those of N-ethyl-1-pyrazolidin-3-ylethanamine, making it a valuable compound for targeted research and development .
Properties
Molecular Formula |
C12H19N3 |
|---|---|
Molecular Weight |
205.30 g/mol |
IUPAC Name |
N-benzyl-1-pyrazolidin-3-ylethanamine |
InChI |
InChI=1S/C12H19N3/c1-10(12-7-8-14-15-12)13-9-11-5-3-2-4-6-11/h2-6,10,12-15H,7-9H2,1H3 |
InChI Key |
HXKJWGYRSFDJOV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CCNN1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


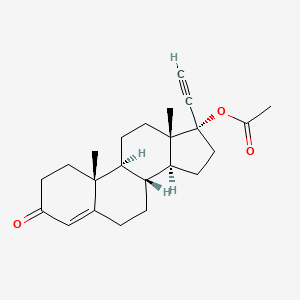


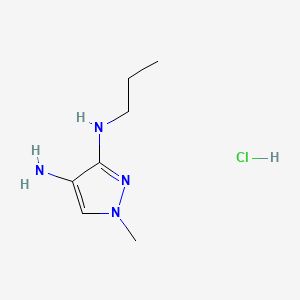
![(2E)-2-[(dimethylamino)methylene]cycloheptanone hydrochloride](/img/structure/B12347584.png)
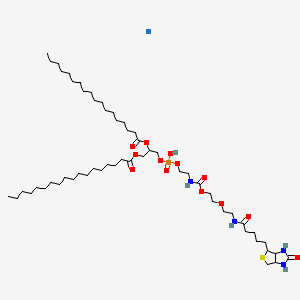
![[(2S,3S,4R,5R)-3-benzoyloxy-5-(2,4-dioxo-1,3-diazinan-1-yl)-2,4-difluorooxolan-2-yl]methyl benzoate](/img/structure/B12347591.png)
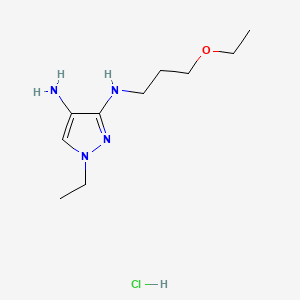
![1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methyl-1,3-diazinane-2,4-dione](/img/structure/B12347608.png)

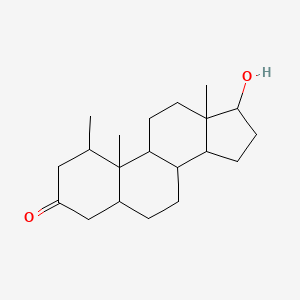
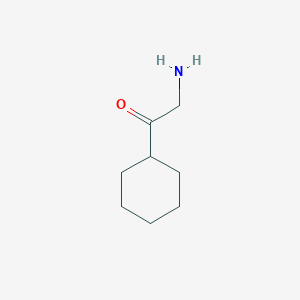
![Ruthenium, dichloro[(1,2,3,6,7,10,11,12-eta)-2,6,10-dodecatriene-1,12-diyl]-](/img/structure/B12347635.png)
